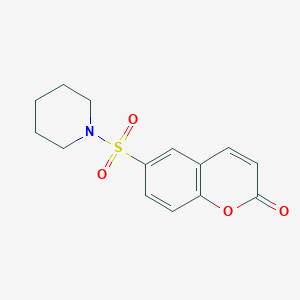

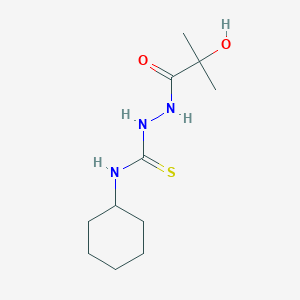

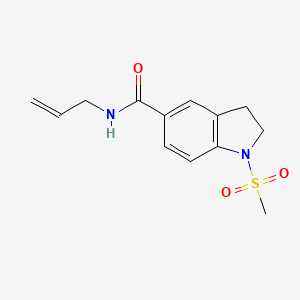

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one

Übersicht

Beschreibung

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PSC-833, is a synthetic compound that belongs to the class of compounds called cyclosporine analogs. PSC-833 has been extensively studied for its potential use as a multidrug resistance (MDR) modulator in cancer treatment. In

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Design and Synthesis of Novel Sulfones with Anticancer Activity This study explored the creation of novel sulfones with biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties. These compounds, including 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one derivatives, were synthesized and assessed for their anticancer potential against breast cancer cell lines (MCF7). The study highlighted the promise of these compounds in cancer therapy, particularly in breast cancer treatment (Bashandy et al., 2011).

Synthesis of Chromen Derivatives as Anti-Cancer Agents A series of 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one compounds were designed, synthesized, and evaluated for their anti-breast cancer activity. The study showcased how certain derivatives demonstrated potent cytotoxicity against estrogen receptor-positive and negative breast cancer cell lines, indicating their potential as a starting point for the development of new anti-breast cancer drugs (Dube et al., 2019).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Novel Chromen Derivatives A study detailed the synthesis of a new series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on substituted piperazines and piperidines, incorporating a 1,3,5-triazine moiety. These compounds were tested for their antimicrobial activity against various bacterial and fungal strains. The findings suggested that some novel s-triazines showed significant activity, indicating potential leads for further drug discovery studies in the antimicrobial domain (Patel et al., 2012).

Anti-inflammatory Applications

Novel Series of Pyrimidine Derivatives as Anti-inflammatory Agents In this research, a series of pyrimidine derivatives, including 3(2-((piperidin-1-yl)methylamino)-6-(2-substitutedphenyl)pyrimidin-4-yl)-6-bromo-2H-chromen-2-one, were synthesized and evaluated for their anti-inflammatory activity. The study showed that certain compounds exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium, highlighting their potential as anti-inflammatory agents (Chaydhary et al., 2015).

Other Biological Activities

Synthesis, Spectral Analysis, and Biological Evaluation of Novel Compounds A research study focused on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. The compounds were subjected to molecular docking studies to understand their interaction with the butyrylcholinesterase (BChE) enzyme, indicating potential therapeutic applications in diseases where BChE is a key factor (Khalid et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one are α-glucosidase , α-amylase , and PPAR-γ . These enzymes play crucial roles in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of type 2 diabetes mellitus .

Mode of Action

The compound interacts with its targets through inhibition and agonistic activity. It exhibits good binding affinity with α-glucosidase enzymes, suggesting its potential as an α-glucosidase inhibitor . It also shows moderate activity on α-amylase . Furthermore, it acts as an agonist of PPAR-γ, a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase enzymes slows down the breakdown of carbohydrates into glucose, thereby reducing the rise in blood glucose levels after a meal . On the other hand, the activation of PPAR-γ stimulates the production of small insulin-sensitive adipocytes, improving insulin sensitivity .

Pharmacokinetics

In-silico ADME profile analysis of this compound indicates compliance with Lipinski’s and Veber’s rules, suggesting excellent oral bioavailability properties . .

Result of Action

The compound’s action results in good inhibitory potency against α-glucosidase, with values ranging from 90.6% to 96.3% compared to Acarbose . Two derivatives of the compound showed the highest potency with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose (IC50 = 0.805 ± 0.03 µg/mL) . They also exhibited significant activity to PPAR-γ, indicating that these derivatives improve insulin sensitivity .

Zukünftige Richtungen

The future directions for research on “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” would likely depend on its biological activity and potential applications. Given the importance of both piperidine and chromen-2-one derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.

Biochemische Analyse

Biochemical Properties

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . The compound exhibits good binding affinity to these enzymes, suggesting its potential as an α-glucosidase inhibitor. Additionally, this compound has been found to act as a PPAR-γ agonist, which is important for regulating glucose and lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders such as diabetes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting the production of small insulin-sensitive adipocytes . This action is crucial for improving glucose uptake and reducing insulin resistance in cells. Furthermore, the compound’s inhibitory effects on α-glucosidase and α-amylase enzymes help in controlling postprandial blood glucose levels, thereby impacting cellular glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and receptors. The compound binds to the active sites of α-glucosidase and α-amylase, inhibiting their activity and thus reducing the breakdown of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it binds to the PPAR-γ receptor, activating it and leading to changes in gene expression that enhance insulin sensitivity and lipid metabolism . These molecular interactions underscore the compound’s potential therapeutic applications in metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory potency against α-glucosidase and α-amylase over extended periods . Long-term studies have indicated that the compound may undergo gradual degradation, which could affect its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to improved glucose control without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in diminishing returns in terms of therapeutic benefits and increased risk of adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thus reducing the conversion of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it influences lipid metabolism by promoting the differentiation of adipocytes and enhancing insulin sensitivity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s potential therapeutic effects in metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, it may bind to cytoplasmic or nuclear receptors, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . Additionally, it may translocate to the nucleus upon binding to nuclear receptors such as PPAR-γ, leading to changes in gene expression . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Eigenschaften

IUPAC Name |

6-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFNZVBFHMJKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429036 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105125-37-9 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)